Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate (C11H12N2O2, MW 204.22) is a bicyclic heteroaromatic compound comprising fused imidazole and pyridine rings with an ethyl carboxylate ester at the 3-position and a methyl group at the 1-position. The imidazo[1,5-a]pyridine core serves as a privileged scaffold in medicinal chemistry, exhibiting broad utility across kinase inhibition, receptor modulation, and fluorescent probe development.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B8017870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C2N1C=CC=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8(2)9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3
InChIKeySUHOVYWZGRABBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate: Heterocyclic Scaffold for Small Molecule Discovery and Chemical Biology Applications


Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate (C11H12N2O2, MW 204.22) is a bicyclic heteroaromatic compound comprising fused imidazole and pyridine rings with an ethyl carboxylate ester at the 3-position and a methyl group at the 1-position [1]. The imidazo[1,5-a]pyridine core serves as a privileged scaffold in medicinal chemistry, exhibiting broad utility across kinase inhibition, receptor modulation, and fluorescent probe development [2]. The 3-carboxylate ester provides a versatile synthetic handle for downstream functionalization via hydrolysis to the carboxylic acid or direct amidation, while the 1-methyl substitution contributes to the compound‘s lipophilicity and metabolic profile relative to unsubstituted or alternatively substituted analogs [3].

Why Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate Cannot Be Readily Substituted by Other Imidazopyridine Derivatives


Substitution with alternative imidazo[1,5-a]pyridine derivatives is scientifically inadvisable due to compound-specific structure-activity relationships governing target engagement and physicochemical properties. Literature evidence demonstrates that the 3-carboxylate ester position on the imidazo[1,5-a]pyridine core directly influences CNS permeability outcomes compared to 1-carboxamide regioisomers [1]. Furthermore, the 1-methyl substitution on the imidazole ring is not inert: SAR studies in related imidazo[1,5-a]pyridine series reveal that subtle alterations at the 1-position (e.g., hydrogen vs. methyl vs. isopropyl) can dramatically alter receptor pharmacology, as exemplified by the functional switch from antagonist to agonist activity at the 5-HT4 receptor upon introduction of an isopropyl group at the 3-position [2]. The ethyl ester moiety itself represents a strategic choice over the free carboxylic acid or alternative esters, as it balances reactivity for downstream derivatization against hydrolytic stability and membrane permeability [3]. Procurement decisions must therefore account for the precise substitution pattern, as seemingly minor structural deviations can invalidate biological activity, alter metabolic clearance, or preclude intended synthetic transformations.

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate: Direct Quantitative Comparator Evidence for Scientific Procurement Decisions


Synthesis Efficiency: Near-Quantitative One-Step Protocol vs. Multi-Step Alternative Routes

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate can be synthesized in a single step under adapted Vilsmeier conditions to achieve quantitative yield. This compares favorably to alternative imidazo[1,5-a]pyridine synthetic routes requiring two or more steps with cumulative yields typically ranging from 21% to moderate (~50%) [1][2]. The elimination of intermediate purification steps and higher atom economy directly translate to lower procurement cost and faster access to research quantities.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

hERG Liability: Reduced Cardiac Safety Risk vs. Structurally Similar Imidazopyridine Derivatives

In a high-throughput planar patch clamp assay measuring human Kv1.5 ion channel inhibition, ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate exhibited an IC50 value of 200 nM [1]. This value indicates measurable but modest hERG-related channel activity, which positions the compound as a lower-risk starting point for lead optimization compared to numerous imidazopyridine derivatives that demonstrate sub-100 nM or even sub-10 nM hERG inhibition, a well-documented liability within this scaffold class [2]. The 200 nM threshold provides a quantifiable baseline for SAR exploration and toxicology assessment.

Cardiac Safety hERG Channel Drug Discovery

CYP Enzyme Interaction: Selective CYP3A4 Time-Dependent Inhibition Profile vs. Broad CYP Liability

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate demonstrates time-dependent inhibition of recombinant human CYP3A4 with an IC50 value of 90 nM following 30-minute preincubation with NADPH [1]. This specific interaction profile enables precise mechanistic studies of CYP3A4-mediated metabolism, distinguishing the compound from imidazopyridine derivatives that exhibit broad-spectrum CYP inhibition across multiple isoforms or potent reversible inhibition without time dependence. The 90 nM IC50 provides a benchmark for assessing structure-metabolism relationships when optimizing analogs for reduced CYP liability.

Drug Metabolism CYP450 ADME

Histone Deacetylase (HDAC) Activity: Basal Enzyme Inhibition vs. Potent HDAC-Focused Analogs

In a commercial HDAC inhibitor screening assay, ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate exhibited an IC50 value of 1.61 μM [1]. This moderate activity, while not in the potent (nanomolar) range characteristic of optimized HDAC inhibitors, provides an important baseline for the imidazo[1,5-a]pyridine scaffold in epigenetic target space. The value serves as a reference point against which purpose-designed HDAC-targeting analogs—such as hydroxamic acid-bearing derivatives—can be compared, quantifying the activity gain achieved through rational functionalization of the core scaffold.

Epigenetics HDAC Inhibition Cancer Biology

Kinase Selectivity Potential: hERG vs. PI3K Therapeutic Window vs. Other Kinase-Targeted Imidazopyridines

Cross-assay comparison reveals that ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate exhibits a potential therapeutic selectivity window between PI3K Class I inhibition (IC50 < 100 nM) and hERG channel blockade (IC50 = 200 nM) [1][2]. The approximate ≥ 2-fold selectivity margin is noteworthy within the imidazopyridine scaffold class, where many derivatives suffer from overlapping kinase and hERG potency that complicates lead optimization. While derived from separate assay systems and requiring confirmatory head-to-head profiling, this differential activity pattern suggests the compound may serve as a kinetically favorable starting point for developing PI3K-directed analogs with reduced cardiac safety liability.

Kinase Inhibition PI3K Pathway Selectivity Profiling

Ester Hydrolysis: Controllable Derivatization Handle vs. Irreversibly Substituted Analogs

The 3-carboxylate ethyl ester functionality undergoes controlled nucleophilic substitution and hydrolysis under standard laboratory conditions to yield the corresponding carboxylic acid or amide derivatives [1]. This contrasts with imidazo[1,5-a]pyridine analogs bearing non-hydrolyzable substituents (e.g., methyl, trifluoromethyl, or halogen directly attached to the 3-position), which lack this versatile derivatization handle. The ester group serves as a masked carboxylic acid, enabling late-stage functionalization strategies that are unavailable to fully substituted or de-esterified analogs, including prodrug design, bioconjugation, and library diversification via parallel amide synthesis.

Synthetic Chemistry Prodrug Design Functional Group Interconversion

Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Lead Optimization Starting Point with Reduced Cardiac Safety Liability

Based on the 200 nM hERG (Kv1.5) IC50 and < 100 nM PI3K inhibition activity [1][2], this compound is suitable as a lead-like starting point for kinase inhibitor programs requiring a ≥ 2-fold selectivity margin between target engagement and cardiac ion channel blockade. Medicinal chemists can utilize the 3-carboxylate ester for rapid SAR exploration via amide library synthesis while monitoring hERG liability, which is a quantifiable baseline for scaffold optimization. The compound‘s moderate potency profile positions it as a tractable hit for fragment-to-lead or hit-to-lead campaigns targeting PI3K or related kinases where hERG counter-screening is a development requirement.

Chemical Biology: CYP3A4 Mechanism-Based Probe Development

The time-dependent CYP3A4 inhibition profile (IC50 = 90 nM with 30-minute NADPH preincubation) [1] makes this compound a candidate for developing mechanism-based probes to study CYP3A4-mediated drug metabolism. Researchers investigating cytochrome P450 time-dependent inhibition mechanisms can employ this compound as a tool molecule to examine structure-activity relationships governing irreversible or quasi-irreversible CYP inactivation, a phenomenon of significant relevance to drug-drug interaction prediction and hepatotoxicity risk assessment. The defined IC50 value provides a reproducible benchmark for assay validation and comparator studies.

Synthetic Methodology: High-Efficiency Heterocyclic Core Production for Parallel Synthesis

The near-quantitative single-step synthesis under adapted Vilsmeier conditions [1] positions this compound as an ideal core scaffold for parallel library production. Laboratories engaged in high-throughput medicinal chemistry can procure or synthesize multi-gram quantities at low cost due to the elimination of intermediate purification steps and high atom economy (yield improvement of approximately 79 percentage points vs. alternative multi-step routes [2]). The ethyl ester handle subsequently enables rapid diversification via hydrolysis and amidation for the generation of compound libraries targeting multiple biological endpoints.

Epigenetic Drug Discovery: HDAC Scaffold Baseline Reference

With a measured HDAC inhibition IC50 of 1.61 μM [1], this compound serves as an unoptimized scaffold baseline for epigenetic drug discovery programs targeting histone deacetylases. Research teams can employ this compound as a reference standard when evaluating structure-activity relationships of newly designed imidazo[1,5-a]pyridine derivatives bearing HDAC-directed functional groups (e.g., hydroxamic acids, ortho-aminoanilides). The 1.61 μM baseline enables quantitative calculation of fold-improvement in potency achieved through rational functionalization, supporting SAR communication and patent enablement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.